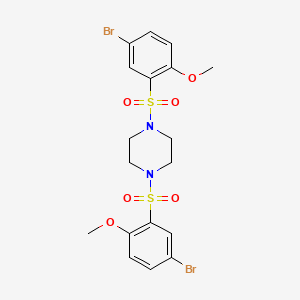
1,4-Bis((5-bromo-2-methoxyphenyl)sulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as BBP, has been a focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of BBP is complex, with a linear formula of C20H20Br2N2O2S2 . More detailed structural analysis would require advanced techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Scientific Research Applications
Crystal Structure and Computational Studies
- Crystal Structure Studies : Research on related piperazine derivatives, such as 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine, focused on their crystal structures. Studies using X-ray diffraction and computational density functional theory (DFT) calculations provided insights into the molecular structure and reactive sites of these compounds (Kumara et al., 2017).
Synthesis and Bioactivity
- Synthesis of Novel Piperazine Derivatives : Various piperazine derivatives have been synthesized for different applications. For instance, novel bis(pyrazole-benzofuran) hybrids with a piperazine linker showed potent antibacterial and biofilm inhibition activities, highlighting the versatility of piperazine compounds in medicinal chemistry (Mekky & Sanad, 2020).
Medicinal Applications
Anticancer Evaluation : Piperazine derivatives, such as 1,3-thiazoles with a piperazine substituent, were studied for their anticancer activity. These compounds showed significant in vitro activity against various cancer cell lines, demonstrating the therapeutic potential of piperazine derivatives in oncology (Turov, 2020).
Synthesis and Alpha-Adrenoceptors Affinity : Research on 1,4-substituted piperazine derivatives revealed their affinity toward alpha-adrenoceptors, indicating their potential use in treating conditions related to these receptors. Such studies demonstrate the application of piperazine derivatives in the development of new pharmacological agents (Marona et al., 2011).
Material Science and Chemistry
Organic Complexes and In Situ Bond Formation : The reactions of halogenated derivatives of bis(4-hydroxyphenyl)sulphone with piperazine were explored. These studies led to the discovery of rare metal-free in situ ligand formation, highlighting the role of piperazine in innovative material synthesis (Lu et al., 2011).
Antimicrobial and Antioxidant Activities : Piperazine derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. This underscores the broad spectrum of applications of piperazine compounds in both medicinal and material sciences (Mallesha & Mohana, 2011).
Mechanism of Action
Target of Action
Similar compounds have been used in the catalytic protodeboronation of pinacol boronic esters .
Mode of Action
It’s worth noting that similar compounds have been utilized in a radical approach for the catalytic protodeboronation of alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The suzuki–miyaura (sm) cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction, could potentially be influenced by similar compounds .
Result of Action
Similar compounds have been used in the formal total synthesis of δ-®-coniceine and indolizidine 209b .
Action Environment
The success of the suzuki–miyaura (sm) cross-coupling reaction, which could potentially be influenced by similar compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
1,4-bis[(5-bromo-2-methoxyphenyl)sulfonyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Br2N2O6S2/c1-27-15-5-3-13(19)11-17(15)29(23,24)21-7-9-22(10-8-21)30(25,26)18-12-14(20)4-6-16(18)28-2/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBVSZPUHYZEIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Br2N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

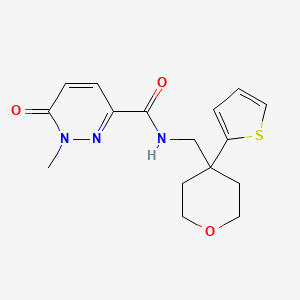
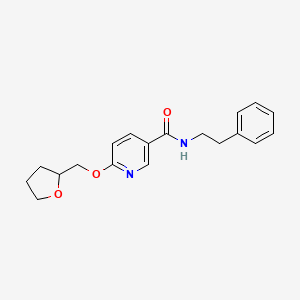

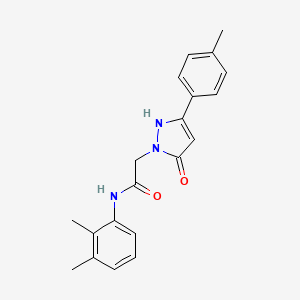
![N-(5-chloro-2-methoxyphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2372825.png)
![N~2~-benzyl-5-[(3,4-dimethylphenyl)sulfonyl]-N~2~-methylpyrimidine-2,4-diamine](/img/structure/B2372826.png)
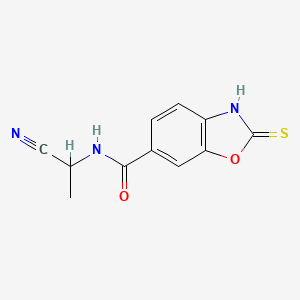
![Tert-butyl 3-[(2R)-pyrrolidin-2-yl]propanoate](/img/structure/B2372830.png)
![2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2372831.png)
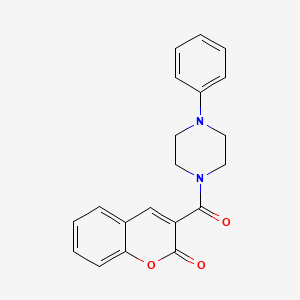
![(2-Methoxyethyl)[(3-methyl-2-thienyl)methyl]amine hydrochloride](/img/no-structure.png)
![N'-(2,5-difluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2372837.png)

![(R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-tertbutylphosphine](/img/structure/B2372840.png)